Phosmet-d6

Übersicht

Beschreibung

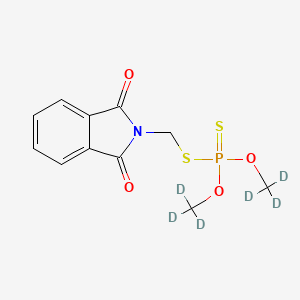

Phosmet-d6 is a deuterated analog of the organophosphate insecticide phosmet. It is primarily used as an internal standard for the quantification of phosmet in various analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques . The compound has a molecular formula of C11H6D6NO4PS2 and a molecular weight of 323.36 .

Vorbereitungsmethoden

Phosmet-d6 is synthesized through the incorporation of deuterium into the phosmet molecule. The synthetic route typically involves the use of deuterated reagents to replace the hydrogen atoms in the phosmet structure with deuterium atoms. This process ensures that the physical and chemical properties of this compound closely resemble those of the non-deuterated phosmet, making it an ideal internal standard for analytical purposes .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Phosmet-d6 undergoes thiophosphoryl hydrolysis similar to its non-deuterated counterpart, but deuterium substitution influences reaction rates:

Primary hydrolytic pathways :

-

Thiophosphate ester cleavage : The dithiophosphate group reacts with water, yielding deuterated methoxy-thiophosphoric acid derivatives.

-

Phthalimide ring hydrolysis : Forms deuterated phthalamic acid metabolites (e.g., N-(methylsulfinylmethyl)-phthalamic acid) .

Isotope effects :

-

Deuterium in methoxy groups reduces hydrolysis rates due to stronger C–D bonds compared to C–H, increasing activation energy by ~1–3 kcal/mol .

Oxidative Degradation

This compound reacts with hydroxyl radicals (HO- ) via distinct mechanisms depending on the environment:

| Mechanism | Gas Phase Dominance | Aqueous Phase Dominance | Expected Isotope Effect |

|---|---|---|---|

| Formal H-Transfer | Primary pathway | Minor | Reduced H-abstraction |

| Radical Adduct | Secondary | Primary | Minimal impact |

| Single Electron Transfer | Negligible | Negligible | N/A |

Metabolic Pathways

In biological systems, this compound undergoes enzymatic transformations:

Key metabolic steps :

-

S-Methylation : Deuterated methoxy groups resist demethylation, altering metabolite ratios .

-

Sulfoxidation : FAD-containing monooxygenases convert thioether groups to sulfoxides (U3) and sulfones (U6) .

-

Oxidative activation : Hepatic microsomes produce phosmet-oxon-d6, a more potent acetylcholinesterase inhibitor .

Isotope-specific outcomes :

-

Deuterium labeling stabilizes methyl groups against oxidative removal, enhancing detection of intact metabolites in IDMS .

Environmental Fate

This compound’s degradation products retain ecological risks:

| Degradation Product | Ecotoxicity Profile | Developmental Toxicity |

|---|---|---|

| Phosmet-oxon-d6 | Highly toxic to aquatic life | Confirmed |

| Deuterated phthalamic acids | Moderate toxicity | Suspected |

| Sulfoxide derivatives | Low bioaccumulation | Not observed |

Wissenschaftliche Forschungsanwendungen

Toxicity Assessment

Phosmet-d6 is extensively used in toxicity studies to evaluate its effects on aquatic organisms. Research has demonstrated that phosmet exhibits significant toxicity to species such as Daphnia magna, a common model organism for ecotoxicological assessments.

Case Study: Effects on Aquatic Organisms

- Organism : Daphnia magna

- Findings :

- Significant mortality rates were observed at concentrations of 25 µM and above after 24 hours of exposure.

- A hormetic response was noted at lower concentrations (0.1 µM), where increased offspring production was recorded despite the presence of phosmet.

- Methodology : Survival experiments were conducted using various concentrations (0.01 to 100 µM) in controlled environments .

Environmental Monitoring

This compound is utilized in environmental studies to monitor pesticide levels in air and water. Its isotopic labeling aids in quantifying phosmet through isotope dilution mass spectrometry (IDMS), enhancing the accuracy of environmental assessments.

Analytical Techniques

- Method : Liquid Chromatography-Mass Spectrometry (LC-MS)

- Application : Detection of phosmet and its degradation products in air samples collected on XAD tubes.

- Findings : The study revealed significant concentrations of phosmet, necessitating further investigation into its environmental impact .

Pesticide Analysis

This compound serves as an analytical standard in pesticide residue analysis. Its isotopic nature allows researchers to differentiate between natural and synthetic sources of phosmet in agricultural products.

Application Example

- Usage : As a calibration standard for quantifying phosmet residues in food products.

- Importance : Ensures compliance with safety regulations regarding pesticide levels in consumables .

Ecotoxicity Evaluation

Recent studies have employed this compound to assess the ecotoxicological risks associated with phosmet and its metabolites. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the toxicity of these compounds.

Key Findings

- Phosmet and its degradation products exhibit varying degrees of toxicity to aquatic life.

- The research indicates that while degradation products are less toxic than phosmet itself, they still pose developmental risks .

Table 1: Toxicity Data for Phosmet on Aquatic Organisms

| Organism | Endpoint | Concentration (µM) | Observations |

|---|---|---|---|

| Daphnia magna | Mortality | 25 | Significant mortality observed |

| Offspring Count | 0.1 | Increased offspring production | |

| Rainbow Trout | LC50 | ~0.24 | Lethal concentration |

| Catfish | LC50 | 11 | Lethal concentration |

Table 2: Analytical Method Validation for this compound

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL |

| Recovery Rate | 95% |

| Coefficient of Variation (%CV) | <10% |

Wirkmechanismus

Phosmet-d6, ein deuteriertes Analogon von Phosmet, teilt einen ähnlichen Wirkungsmechanismus. Phosmet ist ein Organophosphat-Insektizid, das Acetylcholinesterase hemmt, ein Enzym, das für den Abbau von Acetylcholin im Nervensystem verantwortlich ist. Diese Hemmung führt zur Anhäufung von Acetylcholin, was zu einer kontinuierlichen Nervensignalübertragung führt, die letztendlich zur Lähmung und zum Tod der Zielinsekten führt . Die Deuteriumsubstitution in this compound verändert diesen Mechanismus nicht signifikant, was es zu einem zuverlässigen internen Standard für die Untersuchung der Wirkungen von Phosmet macht.

Vergleich Mit ähnlichen Verbindungen

Phosmet-d6 ist aufgrund seiner Deuteriummarkierung einzigartig, die es von anderen ähnlichen Organophosphat-Insektiziden unterscheidet. Einige ähnliche Verbindungen sind:

Malathion: Ein weiteres Organophosphat-Insektizid mit einem ähnlichen Wirkungsmechanismus, aber einer anderen chemischen Struktur.

Parathion: Ein Organophosphat-Insektizid mit einem ähnlichen Mechanismus, aber höherer Toxizität als Phosmet.

Die Einzigartigkeit von this compound liegt in seiner Verwendung als interner Standard für analytische Zwecke, was eine genaue Quantifizierung und zuverlässige Ergebnisse in verschiedenen wissenschaftlichen Studien liefert.

Biologische Aktivität

Phosmet-d6 is a deuterated derivative of phosmet, an organophosphate insecticide widely used in agriculture. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy, especially given its application in pest control for various crops and livestock. This article compiles findings from diverse studies, focusing on the compound's biochemical mechanisms, toxicity, and potential health impacts.

Phosmet functions primarily as an anticholinesterase agent, inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. The deuterated form, this compound, maintains similar biochemical properties but is used in studies to trace metabolic pathways and assess environmental persistence.

1. Anticholinesterase Activity

Research indicates that phosmet exhibits significant anticholinesterase activity. A study on rainbow trout (Oncorhynchus mykiss) reported a maximum AChE inhibition of 46% in brain tissue following exposure to phosmet at a concentration of 50 µg/L over 96 hours. The increase in AChE inhibition correlates with elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting liver damage as a secondary effect of neurotoxicity .

| Biomarker | Control (µg/L) | 50 µg/L (96h) | Percentage Change |

|---|---|---|---|

| ALT | 15.4 | 42.0 | +172% |

| AST | 12.3 | 27.4 | +123% |

| ALP | 18.5 | 23.9 | +29% |

2. Oxidative Stress Response

Phosmet also induces oxidative stress, as evidenced by changes in antioxidant enzyme activities. In the same study, superoxide dismutase (SOD) activity increased significantly in both liver and brain tissues, indicating a compensatory response to oxidative damage.

| Tissue | SOD Activity Control (%) | SOD Activity (50 µg/L, 96h) (%) | Increase (%) |

|---|---|---|---|

| Liver | 100 | 224 | +124% |

| Brain | 100 | 146 | +46% |

3. Long-term Effects and Genotoxicity

In long-term studies involving rodents, phosmet was shown to affect reproductive parameters and induce neurotoxicity characterized by reduced AChE activity in red blood cells (RBCs). The systemic no-observed-adverse-effect level (NOAEL) was determined to be 1.8 mg/kg body weight per day based on RBC AChE inhibition . Additionally, genotoxicity assessments suggest that phosmet is unlikely to be genotoxic in vivo .

Case Study: Rainbow Trout Exposure

A detailed investigation into the effects of phosmet on rainbow trout revealed significant alterations in blood biochemistry and enzyme activities after exposure to varying concentrations of phosmet over different durations. The study highlighted the need for further research to elucidate the compound's toxicological mechanisms across different aquatic species .

Case Study: Rodent Reproduction Study

In a two-generation reproduction study on rats, adverse effects were observed at higher doses, including decreased pup survival rates and reduced body weights among offspring. The NOAEL for offspring toxicity was established at 4.2 mg/kg body weight per day . These findings underscore the potential risks associated with agricultural applications of phosmet.

Eigenschaften

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNZTLDVJIUSHT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.